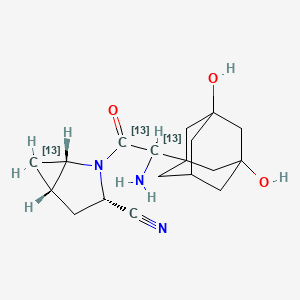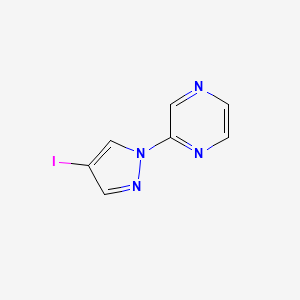
Quercetin dimer
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Quercetin dimer is a compound formed by the dimerization of quercetin, a well-known flavonoid found in many fruits, vegetables, and grains. Quercetin is recognized for its antioxidant properties and potential health benefits, including anti-inflammatory, antiviral, and anticancer activities. The dimerization of quercetin can occur through various mechanisms, leading to different structural forms of the dimer.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The dimerization of quercetin can be achieved through two primary mechanisms: the Diels-Alder reaction and radical-coupling. The radical-coupling pathway is thermodynamically and kinetically preferred over the Diels-Alder reaction. This process involves the oxidation of quercetin, leading to the formation of a dimer through a two-step radical-coupling mechanism .
Industrial Production Methods
Industrial production of quercetin dimer is not as common as the production of quercetin itself. the extraction and purification of quercetin from natural sources, such as onions, apples, and berries, can be scaled up for industrial purposes. The dimerization process can then be induced under controlled conditions to produce this compound.
Analyse Des Réactions Chimiques
Types of Reactions
Quercetin dimer undergoes various chemical reactions, including:
Oxidation: The primary reaction leading to the formation of this compound is the oxidation of quercetin.
Reduction: this compound can be reduced back to its monomeric form under certain conditions.
Substitution: Various substituents can be introduced into the this compound structure through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and molecular oxygen.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Reagents like halogens and alkylating agents are commonly used for substitution reactions.
Major Products Formed
The major product formed from the oxidation of quercetin is the this compound itself. Further reactions can lead to the formation of various substituted quercetin dimers, depending on the reagents and conditions used.
Applications De Recherche Scientifique
Quercetin dimer has several scientific research applications, including:
Chemistry: this compound is studied for its unique chemical properties and potential as a building block for more complex molecules.
Biology: It is investigated for its antioxidant and anti-inflammatory properties, which may have implications for various biological processes.
Industry: The antioxidant properties of this compound make it a potential additive in food and cosmetic industries to enhance product stability and shelf life.
Mécanisme D'action
The mechanism of action of quercetin dimer involves its interaction with various molecular targets and pathways. This compound acts as an antioxidant by scavenging free radicals and reducing oxidative stress. It inhibits the aggregation of amyloid-beta peptides by binding to them and preventing their conformational changes . Additionally, this compound can modulate various signaling pathways involved in inflammation and cell survival .
Comparaison Avec Des Composés Similaires
Quercetin dimer can be compared with other similar compounds, such as:
Rutin: A glycosylated form of quercetin with similar antioxidant properties.
Kaempferol: Another flavonoid with structural similarities to quercetin but differing in its biological activities.
Catechin: A flavonoid found in tea with antioxidant properties similar to quercetin.
This compound is unique due to its dimeric structure, which may enhance its antioxidant and anti-inflammatory properties compared to its monomeric form.
Propriétés
Formule moléculaire |
C30H18O14 |
|---|---|
Poids moléculaire |
602.5 g/mol |
Nom IUPAC |
5a-(3,4-dihydroxyphenyl)-1,3,11a-trihydroxy-9-(3,5,7-trihydroxy-4-oxochromen-2-yl)chromeno[2,3-b][1,4]benzodioxin-12-one |
InChI |
InChI=1S/C30H18O14/c31-13-7-17(35)23-21(9-13)41-27(26(38)25(23)37)11-1-4-19-20(5-11)42-29(40)28(39)24-18(36)8-14(32)10-22(24)44-30(29,43-19)12-2-3-15(33)16(34)6-12/h1-10,31-36,38,40H |
Clé InChI |
UCFHILKWDMUAPS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C3=C(C(=O)C4=C(C=C(C=C4O3)O)O)O)OC5(C(=O)C6=C(C=C(C=C6OC5(O2)C7=CC(=C(C=C7)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![(9S,10R,13S,17S)-17-hydroxy-10,13-dimethyl-1,2,6,7,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13438139.png)





![N-[1-[(2R,4S,5R)-4-[bis(4-methoxyphenyl)-phenylmethoxy]-5-[[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxymethyl]oxolan-2-yl]-2-oxopyrimidin-4-yl]acetamide](/img/structure/B13438172.png)
![[2-[(8S,9R,10S,11S,13S,14S)-9-bromo-11-formyloxy-10,13-dimethyl-3-oxo-7,8,11,12,14,15-hexahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B13438177.png)

![(3S)-2,3-Dihydro-5,7-dihydroxy-3-[(4-methoxyphenyl)methyl]-4H-1-benzopyran-4-one](/img/structure/B13438179.png)
